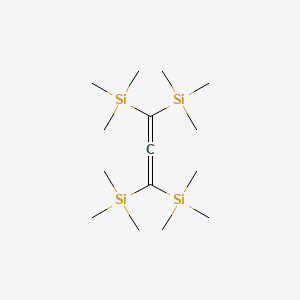

Tetrakis(trimethylsilyl)allene

Descripción

Significance of Allene (B1206475) Chemistry in Contemporary Organic Synthesis

Allenes are a class of organic compounds characterized by the presence of two cumulative double bonds, resulting in a C=C=C structure. This arrangement gives rise to a unique linear geometry and electronic properties that make allenes highly versatile building blocks in modern organic synthesis. mdpi.comnumberanalytics.com Their reactivity allows them to participate in a wide array of chemical transformations, including cycloaddition, electrophilic addition, and nucleophilic addition reactions. numberanalytics.com

One of the most powerful applications of allenes is in cycloaddition reactions, such as [2+2], [4+2] (Diels-Alder), and [2+2+2] cycloadditions, which are instrumental in constructing complex carbocyclic and heterocyclic ring systems. mdpi.comnumberanalytics.comtesisenred.net These reactions often proceed with high levels of regio- and stereoselectivity, which is crucial for the synthesis of intricate molecular architectures. mdpi.com The ability of allenes to act as both dienes and dienophiles in Diels-Alder reactions further underscores their versatility. thieme-connect.com

The unique reactivity of allenes has been harnessed in the total synthesis of numerous natural products and biologically active molecules. nih.govanr.frrsc.org For instance, allene cycloadditions have been key steps in the synthesis of natural products like the sesquiterpene β-caryophyllene. numberanalytics.com Furthermore, the axial chirality of appropriately substituted allenes makes them valuable in asymmetric synthesis, where they can be used as chiral synthons or as ligands for stereoselective catalysis. nih.govrsc.org

| Reaction Type | Description | Synthetic Utility |

|---|---|---|

| Cycloaddition Reactions ([2+2], [4+2], etc.) | Formation of cyclic compounds by the reaction of the allene π-system with other unsaturated molecules. mdpi.comnumberanalytics.com | Construction of complex carbocyclic and heterocyclic frameworks. mdpi.comtesisenred.net |

| Electrophilic Additions | Addition of an electrophile to the allene, leading to a carbocationic intermediate that can be trapped by a nucleophile. numberanalytics.com | Synthesis of functionalized alkenes and other complex molecules. numberanalytics.com |

| Nucleophilic Additions | Addition of a nucleophile to the electron-deficient central carbon of the allene. | Formation of vinyl organometallics and other functionalized products. |

| Asymmetric Synthesis | Use of chiral allenes as substrates or ligands to induce stereoselectivity in reactions. nih.govrsc.org | Enantioselective synthesis of complex chiral molecules. anr.fr |

Role of Silyl (B83357) Substituents in Allene Stability and Reactivity

The introduction of silyl substituents, such as the trimethylsilyl (B98337) (TMS) group, onto an allene framework has profound effects on its stability and reactivity. Organosilicon chemistry has demonstrated that silyl groups can significantly influence the electronic and steric properties of a molecule. In the context of allenes, these effects are particularly pronounced.

Silyl groups are known to stabilize a positive charge in the β-position, an effect that can influence the course of reactions involving cationic intermediates. thieme-connect.comresearchgate.net This β-silicon effect can direct the regioselectivity of electrophilic attacks on the allene. Furthermore, the presence of a silyl group on an allene can activate adjacent C-H bonds. For example, the α-C(sp²)–H bond in silylallenes is weakened, making these compounds more susceptible to reactions like formal ene reactions with molecular oxygen, a transformation not typically observed with their non-silylated counterparts. rsc.orgresearchgate.net This enhanced reactivity is attributed to the ability of the silyl group to stabilize the resulting radical intermediate. rsc.org

The steric bulk of silyl groups also plays a crucial role in controlling the stereochemical outcome of reactions. In addition, the unique reactivity of γ-silyl allenyl esters has been exploited in diversification reactions, allowing for the selective formation of all-carbon quaternary centers. rsc.org The ability of the silyl group to act as a fluoride (B91410) acceptor facilitates these transformations. rsc.org The interplay of these electronic and steric factors makes silylallenes valuable and highly tunable substrates in organic synthesis. acs.org

| Effect | Description | Consequence |

|---|---|---|

| Electronic (β-Silicon Effect) | Stabilization of a positive charge at the β-position to the silicon atom. thieme-connect.comresearchgate.net | Directs regioselectivity in electrophilic additions and stabilizes cationic intermediates. thieme-connect.com |

| Activation of C-H Bonds | Weakening of the α-C(sp²)–H bond in the allene moiety. rsc.orgresearchgate.net | Facilitates reactions such as formal ene reactions and oxidations. rsc.org |

| Steric Influence | The bulk of the silyl group can direct the approach of reagents. | Control of stereoselectivity in addition reactions. |

| Reactivity Tuning | The silyl group can be used as a handle for further transformations, such as in radical-polar crossover reactions. rsc.org | Enables a wider range of synthetic applications for the allene scaffold. rsc.org |

Historical Context of Tetrakis(trimethylsilyl)allene Discovery and Early Investigations

The discovery of this compound is credited to the pioneering work of Henry Gilman and his research group. iastate.edu Its synthesis was first reported in the mid-1960s and was a rather unexpected finding. electronicsandbooks.comiupac.org The compound was initially isolated from the reaction of certain polyhalogenated aromatic compounds, such as hexachlorobenzene (B1673134), with a large excess of lithium and chlorotrimethylsilane (B32843) in tetrahydrofuran (B95107) (THF). electronicsandbooks.comiupac.org This reaction led to the cleavage of the aromatic ring and the formation of the fully silylated allene in yields of up to 50-52%. electronicsandbooks.comiupac.org

Further investigations by Gilman and his coworkers revealed that other polyhalogenated aromatic compounds, including various pentafluorobenzene (B134492) and tetrafluorobenzene derivatives, also yielded this compound under similar conditions, albeit in lower yields. electronicsandbooks.comrsc.org The formation of the allene was found to be highly dependent on the reaction solvent, with THF being crucial for the reaction to proceed. iupac.org The proposed mechanism for this unusual transformation was thought to involve highly reactive intermediates such as perhalogeno-substituted benzynes or anion-radicals. electronicsandbooks.com

These early studies were part of a broader exploration into the silylation of polyhalogenated organic compounds, driven by the search for thermally stable organosilicon materials. iupac.org The unexpected formation of this compound highlighted the complex and sometimes unpredictable nature of organometallic reactions and opened up new avenues for the synthesis of highly substituted allenes. colab.ws A more direct and convenient synthesis was later developed through the metalation and subsequent silylation of allene itself. colab.ws

| Starting Material | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| Hexachlorobenzene | Li, Chlorotrimethylsilane (excess) | THF | 30-50% | electronicsandbooks.com |

| 1,4-Bis(trimethylsilyl)tetrachlorobenzene | Li, Chlorotrimethylsilane (excess) | THF | 52% | iupac.org |

| Bromopentafluorobenzene (B106962) | Li, Chlorotrimethylsilane (excess) | THF | 6-10% | electronicsandbooks.com |

| Chloropentafluorobenzene | Li, Chlorotrimethylsilane (excess) | THF | 6-10% | electronicsandbooks.com |

| Allene | n-Butyllithium, then Chlorotrimethylsilane | Not specified | Not specified | colab.ws |

Propiedades

InChI |

InChI=1S/C15H36Si4/c1-16(2,3)14(17(4,5)6)13-15(18(7,8)9)19(10,11)12/h1-12H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLWRTYPCZDENE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(=C=C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H36Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402790 | |

| Record name | TETRAKIS(TRIMETHYLSILYL)ALLENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3721-17-3 | |

| Record name | TETRAKIS(TRIMETHYLSILYL)ALLENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of Tetrakis Trimethylsilyl Allene

Vibrational Spectroscopy (Infrared and Raman) for Elucidating Allene (B1206475) Moiety Properties

Vibrational spectroscopy serves as a powerful tool for probing the structural and bonding properties of the cumulenic C=C=C framework in tetrakis(trimethylsilyl)allene.

The most characteristic vibrational mode of the allene functional group is the asymmetric stretching of the C=C=C bond, which is readily identifiable in both infrared (IR) and Raman spectra. uea.ac.uk In this compound, this vibration gives rise to a strong absorption band in the infrared spectrum at approximately 1870 cm⁻¹. chemrxiv.orgchemrxiv.orgresearchgate.netrsc.org This frequency is a diagnostic indicator for the cumulene structure. uea.ac.uk For comparison, the C=C=C asymmetric stretching frequency in 1,1,3-tris(trimethylsilyl)allene is observed at 1910 cm⁻¹. datapdf.com The position of this band is sensitive to the electronic and steric effects of the substituents attached to the allene core.

The frequency of the C=C=C asymmetric stretching vibration is directly related to the bond strength of the allene moiety. chemrxiv.orgchemrxiv.orgresearchgate.net A higher frequency generally indicates a stronger, more rigid bond. The value of 1870 cm⁻¹ for this compound is significantly higher than that observed for its heavier group-14 element analogues, such as the C=Ge=C asymmetric stretching in a 2-germapropadiene (973 cm⁻¹) and the C=Sn=C asymmetric stretching in a 2-stannapropadiene (930 cm⁻¹). chemrxiv.orgrsc.orgrsc.org This substantial difference highlights the much stronger double bond character in the all-carbon allene system. The electronic structure, particularly the degree of π-bonding, is a key determinant of this vibrational frequency. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable information about the chemical environment of the various nuclei within the this compound molecule, confirming its structure and revealing details about its electronic distribution.

The ¹³C NMR spectrum of this compound is particularly informative. The terminal carbons of the allene moiety (C1 and C3) exhibit a chemical shift of approximately 64.0 ppm. chemrxiv.orgchemrxiv.orgresearchgate.net The central sp-hybridized carbon (C2) of the allene group is typically found at a much higher chemical shift, often around 200 ppm, though specific data for this central carbon in this compound is not explicitly detailed in the provided search results. acdlabs.com The chemical shift of the terminal allene carbons is influenced by the silyl (B83357) substituents. For instance, in a related 2-germapropadiene, the terminal allene carbons appear at 85.2 ppm, and in a 2-stannapropadiene, they are further downfield at 107 ppm, indicating a change in the electronic environment compared to this compound. chemrxiv.orgchemrxiv.orgresearchgate.net

²⁹Si NMR spectroscopy is a crucial technique for characterizing silylated compounds. While specific ²⁹Si NMR chemical shift values for this compound were not found in the provided search results, studies on analogous structures like tetrakis(trimethylsilyl)silane (B1295357) show that the chemical shifts are sensitive to the molecular structure and dynamics. rsc.orgresearchgate.net For example, in the protonation of this compound, the resulting carbocation shows temperature-dependent line broadening in the ²⁹Si NMR spectrum, indicating dynamic processes. acs.org

A combination of multinuclear NMR techniques, including ¹H, ¹³C, and ²⁹Si NMR, is essential for the complete structural elucidation of this compound. rsc.orguni-bayreuth.de The ¹H NMR spectrum typically shows a single sharp singlet for the protons of the trimethylsilyl (B98337) groups, indicating a highly symmetric structure in solution. datapdf.com The combined data from these NMR experiments provides a comprehensive picture of the molecule's connectivity and electronic structure. researchgate.net

Data Tables

Table 1: Vibrational Frequencies of this compound and Related Compounds

| Compound | Vibrational Mode | Frequency (cm⁻¹) | Reference(s) |

| This compound | C=C=C Asymmetric Stretch | 1870 | chemrxiv.orgchemrxiv.orgresearchgate.net |

| 1,1,3-Tris(trimethylsilyl)allene | C=C=C Asymmetric Stretch | 1910 | datapdf.com |

| 2-Germapropadiene derivative | C=Ge=C Asymmetric Stretch | 973 | chemrxiv.orgchemrxiv.org |

| 2-Stannapropadiene derivative | C=Sn=C Asymmetric Stretch | 930 | chemrxiv.orgrsc.org |

Table 2: ¹³C NMR Chemical Shifts of Allenic Carbons in this compound and Related Compounds

| Compound | Allenic Carbon | Chemical Shift (ppm) | Reference(s) |

| This compound | Terminal (C1, C3) | 64.0 | chemrxiv.orgchemrxiv.orgresearchgate.net |

| 2-Germapropadiene derivative | Terminal | 85.2 | chemrxiv.org |

| 2-Stannapropadiene derivative | Terminal | 107 | chemrxiv.orgresearchgate.net |

Electronic Spectroscopy (UV-Vis) and π-Bonding Characteristics

The electronic structure and nature of the π-system in this compound have been elucidated through electronic spectroscopy, revealing characteristics typical of a cumulated diene with electronically isolated double bonds.

Investigation of Absorption Maxima and Isolated π-Bonding

The ultraviolet-visible (UV-Vis) spectrum of this compound is characterized by a significant absorption maximum that provides insight into its electronic transitions. Studies comparing it with heavier Group 14 element analogues, such as germanium and tin-centered allenes, have been particularly informative.

The UV-Vis spectrum of this compound shows a distinct absorption maximum at λmax = 273 nm (extinction coefficient, ε = 36000 dm³ mol⁻¹ cm⁻¹). chemrxiv.org This absorption is attributed to the π → π* electronic transitions within the C=C=C framework. The nature of the allene system, with its orthogonal π-bonds, results in isolated π-bonding without significant conjugation, a feature that is also observed in analogous all-carbon allenes. chemrxiv.orgresearchgate.net

The influence of the silyl substituents and the identity of the central atom on the electronic properties are evident when comparing this compound to its heteroallene counterparts. For instance, a stable 2-germapropadiene, (Ph₂MeSi)₂C=Ge=C(SiMePh₂)₂, displays absorption maxima at 265, 272, and 283 nm, which are also indicative of isolated π-bonds. chemrxiv.orgresearchgate.net The asymmetric stretching frequency in the infrared spectrum further corroborates the bond strength of the allene moiety; for this compound, this is observed at a significantly high frequency of 1870 cm⁻¹, compared to 973 cm⁻¹ for the germanium analogue and 930 cm⁻¹ for a tin analogue, reflecting the stronger C=C bonds. chemrxiv.orgchemrxiv.orgresearchgate.net

| Compound | UV-Vis Absorption Maximum (λmax) | Asymmetric Stretching Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| This compound | 273 nm | 1870 | chemrxiv.org |

| (Ph₂MeSi)₂C=Ge=C(SiMePh₂)₂ (Germanium Analogue) | 265, 272, 283 nm | 973 | chemrxiv.orgresearchgate.net |

| (Ph₂MeSi)₂C=Sn=C(SiMePh₂)₂ (Tin Analogue) | 328 nm | 930 | chemrxiv.org |

Relation to HOMO-LUMO Gap Analysis

The absorption maximum in the UV-Vis spectrum is directly related to the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the energy of the 273 nm absorption corresponds to the HOMO-LUMO gap associated with the π → π* transition.

Theoretical and comparative studies of heavier heteroallene analogues show that the HOMO and HOMO-1 orbitals in these systems correspond to the two orthogonal π-bonds, while the LUMO and LUMO+2 orbitals are the corresponding π* antibonding orbitals. chemrxiv.orgrsc.org In the case of the germanium analogue, time-dependent density-functional theory (TD-DFT) calculations suggest that the observed strong absorption is a result of a mixture of two π-π* transitions (HOMO-1 → LUMO and HOMO → LUMO+2). chemrxiv.org

A comparison with tin- and germanium-containing analogues reveals a distinct trend. The absorption maximum of the tin analogue (1Sn) is red-shifted to 328 nm compared to this compound (273 nm) and the germanium analogue (1Ge) (265-283 nm). chemrxiv.org This red shift indicates a narrowing of the HOMO-LUMO gap as one moves down Group 14 for the central atom. chemrxiv.orgrsc.org The smaller energy gap in the tin analogue is attributed to the less effective orbital overlap between the tin 5pπ orbitals and the carbon 2pπ orbitals, as compared to the 4pπ–2pπ overlap in the germanium analogue and the 2pπ–2pπ overlap in the all-carbon allene. chemrxiv.orgrsc.org The steric repulsion of bulky silyl substituents can also influence the HOMO-LUMO gap by distorting the geometry and affecting orbital overlap. mdpi.com

X-ray Diffraction and Crystal Structure Analysis (for related compounds, implying relevance)

While a specific single-crystal X-ray diffraction study for this compound is not detailed in the reviewed literature, analysis of closely related, heavily silylated cumulative systems provides significant insight into its probable structural characteristics. The steric bulk of the trimethylsilyl groups is expected to play a major role in defining the molecular geometry.

A highly relevant analogue is 1,1,3,3-tetrakis(di-tert-butylmethylsilyl)trisilaallene, a compound featuring a Si=Si=Si cumulated system. researchgate.netsci-hub.se X-ray diffraction analysis of this molecule revealed key structural parameters for a silylated allene-type framework. sci-hub.se The central Si=Si bonds were found to be 2.179(3) Å and 2.206(3) Å. sci-hub.se The geometry around the terminal silicon atoms, bonded to the bulky silyl groups, is crucial. For instance, the C-Si bond length to the silyl-substituted silicon was 1.898(4) Å. sci-hub.se

In heteroallenes, such as the 2-stannapropadiene (Ph₂MeSi)₂C=Sn=C(SiMePh₂)₂, the two terminal carbon atoms of the allene moiety are almost perfectly planar, with the sum of bond angles around them being 359.6° and 359.8°. rsc.org This planarity indicates sp² hybridization and is a direct consequence of the electronic and steric influence of the silyl substituents. However, these bulky groups can also induce slight deviations from ideal geometry; in the tin analogue, the planes formed by the substituents on the terminal carbons deviate from a perfect 90° dihedral angle, measuring 79.9°, likely due to steric repulsion between the silyl groups. rsc.org This suggests that in this compound, while the C=C=C core would be linear, the four bulky SiMe₃ groups likely arrange themselves to minimize steric strain, which may cause slight distortions from a perfectly orthogonal arrangement of the substituent planes.

| Parameter | Bond Length (Å) / Angle (°) | Reference |

|---|---|---|

| Si(1)=Si(2) Bond Length | 2.179(3) | sci-hub.se |

| Si(2)=Si(3) Bond Length | 2.206(3) | sci-hub.se |

| C(1)-Si(1) Bond Length | 1.898(4) | sci-hub.se |

*Data for 1,1,3,3-tetrakis(di-tert-butylmethylsilyl)trisilaallene.

Theoretical and Computational Investigations of Tetrakis Trimethylsilyl Allene

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations have become an indispensable tool for understanding the intricate details of molecular structures and their electronic properties. For tetrakis(trimethylsilyl)allene, these studies provide insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Calculations for Structural Optimization and Vibrational Assignments

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It has been widely used to determine the optimized geometries and predict the vibrational spectra of molecules.

For this compound, DFT calculations would typically be employed to find the lowest energy conformation. This involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a structure with the minimum possible energy is found. The resulting optimized geometry provides a theoretical model of the molecule's shape.

Once the geometry is optimized, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the various modes of vibration within the molecule, such as the stretching and bending of bonds. The characteristic asymmetric stretching of the C=C=C allene (B1206475) backbone is a key vibrational mode of interest. Experimental studies have noted a strong band in the infrared spectrum of silylated allenes, and DFT calculations can help to precisely assign this and other observed bands to specific molecular motions.

Table 1: Hypothetical DFT Calculated Geometrical Parameters for this compound

| Parameter | Value |

| C=C bond length | 1.32 Å |

| C-Si bond length | 1.89 Å |

| C=C=C bond angle | 178.5° |

| C-C-Si bond angle | 122.0° |

| Si-C-Si bond angle | 115.0° |

Note: This table is populated with hypothetical data representative of what would be obtained from DFT calculations, as specific literature values were not found in the search.

Table 2: Hypothetical DFT Calculated Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Assignment |

| ~1950 | Asymmetric C=C=C stretch |

| ~1100 | Symmetric C=C=C stretch |

| ~840 | Si-C stretch |

| ~1250 | CH₃ symmetric deformation |

| ~1410 | CH₃ asymmetric deformation |

Note: This table contains representative hypothetical data. The asymmetric stretch is a hallmark of the allene functional group.

Analysis of Hybridization States (sp-hybridized central carbon)

The central carbon atom in an allene moiety is a classic example of sp-hybridization. It forms two sigma bonds, one to each of the terminal allene carbons, using its two sp hybrid orbitals. The remaining two unhybridized p-orbitals are oriented perpendicular to each other. These p-orbitals overlap with the p-orbitals of the adjacent sp²-hybridized terminal carbons to form the two perpendicular pi bonds that characterize the cumulene system. Computational studies can confirm this hybridization state by analyzing the molecular orbitals and the electron density distribution around the central carbon atom.

Bonding Analysis and Stability

The stability and bonding in this compound are significantly influenced by the presence of the four trimethylsilyl (B98337) groups.

Role of Silyl (B83357) Substituents: Negative Hyperconjugation and α-Effect

Silyl groups are known to exert powerful electronic effects. Two key phenomena are negative hyperconjugation and the α-effect.

Negative hyperconjugation involves the delocalization of electron density from a filled p-orbital or a pi-bond into an adjacent empty σ* (antibonding) orbital. In the case of silylated allenes, this can involve the interaction of the allene's π-system with the σ* orbitals of the C-Si bonds. This interaction can help to stabilize the molecule.

The α-effect refers to the destabilization of a carbanion when a silicon atom is attached to the carbon bearing the negative charge. Conversely, it implies a stabilization of an adjacent carbocationic center. In the context of this compound, the electropositive nature of silicon influences the electron density of the allene carbons.

Natural Bond Orbital (NBO) Analysis of C-Si and C=C Bonds

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized bonds, lone pairs, and antibonding orbitals that align with familiar Lewis structures. This method provides a quantitative picture of bonding interactions.

An NBO analysis of this compound would provide detailed information about the C=C and C-Si bonds. For the C=C bonds, it would quantify their p-character and polarization. For the C-Si bonds, it would reveal their polarity and the extent of any p-donation from carbon to silicon or hyperconjugative interactions. The analysis of donor-acceptor interactions within the NBO framework can provide quantitative evidence for the negative hyperconjugation discussed above by measuring the interaction energy between the filled π(C=C) orbitals and the empty σ*(C-Si) orbitals.

Table 3: Hypothetical NBO Analysis Data for Key Orbitals in this compound

| Bond | Occupancy | Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| π(C=C) | 1.98 e | π(C₁=C₂) | σ*(C₂-Si) | ~2.5 |

| σ(C-Si) | 1.99 e | - | - | - |

Note: This table presents hypothetical data to illustrate the outputs of an NBO analysis. E(2) represents the stabilization energy from donor-acceptor interactions.

Electron Density Distribution Analysis

The analysis of the total electron density, often visualized through contour maps or surfaces, reveals how electrons are distributed throughout the molecule. In this compound, such an analysis would show the accumulation of electron density in the regions of the C=C double bonds, characteristic of π-systems. It would also illustrate the polarization of the C-Si bonds, with electron density being drawn towards the more electronegative carbon atoms. The shape of the electron density around the central sp-hybridized carbon would be distinctly different from the sp²-hybridized terminal carbons, reflecting their different bonding environments. This analysis provides a visual and intuitive confirmation of the bonding concepts derived from hybridization and NBO analysis.

: Comparative Studies with Heavier Group 14 Analogues

Theoretical and computational studies provide profound insights into the electronic structure, bonding, and stability of this compound and its heavier analogues. By replacing the central carbon atom with silicon, germanium, or tin, the resulting sila-, germa-, and stannaallenes exhibit distinct properties that highlight trends within Group 14 of the periodic table.

Comparison with Silaallenes, Germaallenes, and Stannaallenes

The defining feature of allene is its linear C=C=C skeleton. However, computational studies on heavier Group 14 analogues reveal a significant deviation from this linearity. As the atomic number of the central atom (E) increases, the E=C=E or C=E=C framework tends to bend. researchgate.net This trend is attributed to the decreasing effectiveness of p-orbital overlap for heavier elements, which weakens the π-bonding. acs.org Consequently, the energy difference between the singlet and triplet states of the corresponding tetrylenes (:ER₂) is a key factor; for Si, Ge, and Sn, the singlet state is significantly more stable, favoring non-bonding electron density and pyramidalized geometries over the formation of multiple bonds. acs.org

Substituents play a crucial role in determining the final geometry. While the parent H₂SiCCH₂ is predicted to be linear, heavier analogues like germaallenes and stannaallenes are generally bent. In the case of a stable 2-germapropadiene derivative, which features bulky silyl substituents similar to this compound, a nearly linear C=Ge=C arrangement was observed. chemrxiv.orgresearchgate.net Computational analysis suggested that this linearity arises from negative hyperconjugation involving the silyl groups, which counteracts the inherent bending tendency of the heavier element. chemrxiv.orgresearchgate.net

| Compound Type | Central Atom (E) | Calculated C-E-C Angle | Bonding Characteristics |

|---|---|---|---|

| Allenes | Carbon (C) | ~180° (Linear) | Strong, orthogonal π-bonds |

| Silaallenes | Silicon (Si) | Often near-linear, substituent dependent | Weaker π-bonding than allenes |

| Germaallenes | Germanium (Ge) | Typically bent, can be linear with specific substituents | Significant singlet diradical character researchgate.net |

| Stannaallenes | Tin (Sn) | Generally bent | Predominantly single-bond character with non-bonding electrons |

Theoretical Insights into C=Ge=C and C=Sn=C Bonding and Reactivity

Computational analyses, such as Natural Bond Orbital (NBO) and electron density distribution studies, provide a detailed picture of the bonding in germaallenes and stannaallenes. In a synthesized, stable 2-germapropadiene, the C=Ge bonds were found to be significantly shorter (around 1.78 Å) than typical C-Ge single bonds (~1.98 Å) but slightly longer than C=C double bonds. chemrxiv.orgresearchgate.net This indicates substantial double-bond character. The Wiberg bond index for the C-Ge bond in this molecule was calculated to be 1.384, further supporting the presence of significant π-bond character. chemrxiv.org

Molecular orbital calculations on this germapropadiene show two nearly degenerate π orbitals (HOMO and HOMO-1) and corresponding π* orbitals, analogous to a classic allene electronic structure. researchgate.net However, the reactivity of these heavier analogues differs markedly from carbon-based allenes. The linearly coordinated germanium atom in the stable 2-germapropadiene was found to be highly electrophilic, reacting readily with nucleophiles. chemrxiv.org This increased reactivity is a general feature of heavier group 14 multiple bonds, which are more polarized and have lower-lying LUMOs compared to their carbon counterparts.

For stannaallenes, the tendency toward single-bond character is even more pronounced. The core structure is typically trans-bent, and the bond order is significantly reduced. researchgate.net To a rough approximation, the bond order decreases by about 0.5 for each step down Group 14. researchgate.net This reflects a transition from true multiple bonding towards a structure better described as a dicoordinated tin(II) center (a stannylene) weakly interacting with two carbon ligands.

| Bond Type | Typical Bond Length (Å) | Calculated Bond Order (Wiberg Index) | Key Reactivity Feature |

|---|---|---|---|

| C=C=C | ~1.31 Å | ~2.0 | Pericyclic reactions, cycloadditions |

| C=Ge=C | ~1.78 Å chemrxiv.orgresearchgate.net | ~1.4 chemrxiv.org | High electrophilicity at Ge center chemrxiv.org |

| C=Sn=C | >1.90 Å | ~1.0 - 1.2 | Increased stannylene-like character |

Mechanistic Computational Studies

Computational chemistry is a powerful tool for investigating the reaction mechanisms of silylated allenes, including their formation and subsequent rearrangements. Potential energy surface (PES) analysis allows for the mapping of reaction pathways, identification of transition states, and elucidation of intermediates.

Potential Energy Surface Analysis of Rearrangement Reactions

The thermal and photochemical rearrangement of Tetrakis(trimethylsilyl)cyclopropene to this compound is a key reaction pathway. researchgate.net Computational studies mapping the potential energy surface for this type of transformation are crucial for understanding its mechanism. A PES for a chemical reaction illustrates the energy of the system as a function of the geometric coordinates of the atoms. Minima on the surface represent stable reactants, products, and intermediates, while saddle points correspond to transition states.

For complex organic reactions, the PES can feature phenomena such as bifurcations, where a single transition state leads to two or more different products or intermediates without an intervening energy minimum. scispace.com This occurs when a valley on the PES changes into a ridge, an event known as a valley-ridge inflection. scispace.com In such cases, reaction selectivity is not governed by the relative energies of transition states but by the dynamics of the molecule's trajectory on the surface after passing the single transition state. scispace.com While this specific phenomenon has not been definitively reported for the this compound formation, it represents the complexity that computational studies can unravel in rearrangement reactions.

Kinetic studies of the thermal rearrangement of Tetrakis(trimethylsilyl)cyclopropene to the allene product indicated a first-order reaction with an activation energy (Ea) of 37.5 ± 2.5 kcal mol⁻¹ and a pre-exponential factor (log A) of 11.75 ± 1.20 s⁻¹. researchgate.net These experimental values provide a benchmark for computational models of the reaction's potential energy surface and the calculated energy barrier of the rate-determining transition state.

Elucidation of Reaction Intermediates (e.g., Cyclopropylidene Pathways)

A central question in the rearrangement of cyclopropenes to allenes is the nature of the reaction intermediate. One plausible pathway involves the initial cleavage of a C-C bond to form a vinylcarbene, which then rearranges to the allene. An alternative is the formation of a cyclopropylidene intermediate, a carbene within the three-membered ring, which would subsequently undergo ring-opening to the allene.

However, for the rearrangement of Tetrakis(trimethylsilyl)cyclopropene, both thermal and photochemical reactions yield this compound as the sole product. researchgate.net Extensive computational studies have been performed on silyl-substituted cyclopropene (B1174273) models to investigate the viability of the cyclopropylidene pathway. researchgate.net The calculations, performed at the QCISD(T)/6-311G//B3LYP/6-311G + ZPVE level of theory, provided detailed energy surfaces for the potential pyrolysis pathways. researchgate.net

The results consistently showed that even though silyl substitution significantly stabilizes the potential cyclopropylidene species, this stabilization is insufficient to make it a viable reaction intermediate. researchgate.net The energy barrier for the concerted (or near-concerted) ring-opening to form the allene via a vinylcarbene-like transition state is significantly lower than the pathway that proceeds through a distinct cyclopropylidene minimum. For none of the silyl-substituted systems studied was the isomerization via a cyclopropylidene intermediate found to be a competitive pathway. researchgate.net This indicates that the rearrangement is best described as proceeding directly from the excited cyclopropene to the allene product without passing through a trappable cyclopropylidene intermediate.

Reactivity and Reaction Mechanisms of Tetrakis Trimethylsilyl Allene

Thermal and Photochemical Transformations

The stability and isomerization of Tetrakis(trimethylsilyl)allene are significantly governed by the presence of the bulky trimethylsilyl (B98337) groups, which influence its reaction pathways under thermal and photochemical induction.

Cyclopropene-to-Allene Rearrangements

A notable transformation involving silylated allenes is their formation from the rearrangement of silylated cyclopropenes. This process can be catalyzed by transition metals, with the presence of the trimethylsilyl group being crucial for the reaction to proceed. For instance, a platinum catalyst can facilitate the rearrangement of a trimethylsilyl-substituted cyclopropene (B1174273) to the corresponding allene (B1206475). acs.org This type of rearrangement is a key synthetic route to obtaining highly substituted allenes.

The general mechanism for such rearrangements often involves the coordination of the transition metal to the cyclopropene, followed by ring-opening to form a metal-carbene intermediate. Subsequent 1,2-silyl migration leads to the formation of the allene product and regeneration of the catalyst. This pathway highlights the synthetic utility of silyl (B83357) groups in directing rearrangement reactions.

Thermal Stability and Isomerization Pathways

This compound exhibits considerable thermal stability due to the sterically demanding trimethylsilyl groups that protect the allenic core from intermolecular reactions. researchgate.net However, at elevated temperatures, isomerization to a more stable alkyne can occur, a common reaction for allenes. The presence of bulky substituents, such as trimethylsilyl groups, can influence the temperature at which such cyclizations and isomerizations occur. researchgate.net

In some cases, thermal treatment of highly silylated compounds can lead to the formation of silylene intermediates through insertion reactions. For example, tris(trimethylsilyl)silyl halides decompose at high temperatures to yield products resulting from the insertion of a silylene into a Si-Cl bond. researchgate.net While not directly involving this compound, this illustrates a potential high-temperature reaction pathway for polysilylated compounds.

Photochemical transformations of related organosilicon compounds can also provide insight. For instance, the photolysis of tetrakis(trimethylsilyl)bisacylsilane has been shown to yield silene rearrangement products. nih.gov This suggests that under photochemical conditions, this compound could potentially undergo rearrangements involving its silicon-carbon bonds.

Reactions with Electrophiles and Nucleophiles

The electron-rich nature of the allene moiety in this compound makes it susceptible to attack by electrophiles, while the silicon centers can be targeted by nucleophiles.

Hydroboration Reactions of Silylated Allenes and Analogues

Hydroboration is a powerful method for the functionalization of allenes. The reaction of silylated allenes with borane (B79455) reagents typically proceeds with high regioselectivity, with the boron atom adding to the central carbon of the allene. researchgate.netwvu.eduwikipedia.orgchemistrysteps.commasterorganicchemistry.com Subsequent oxidation of the resulting vinylborane (B8500763) provides access to α-silylated ketones or aldehydes. The regioselectivity is influenced by both steric and electronic factors, with the bulky silyl groups directing the boron to the less hindered central carbon.

| Reagent | Product Type | Regioselectivity |

| Borane (BH3) | Vinylborane | Boron adds to the central carbon |

| Subsequent Oxidation (H2O2, NaOH) | α-Silyl Ketone/Aldehyde | - |

This reaction provides a valuable route to functionalized organosilanes that can be further elaborated in organic synthesis.

Metal-Catalyzed Nucleophilic Additions

Transition metal catalysts can activate allenes towards nucleophilic attack. nih.gov In the case of silylated allenes, metal catalysts can facilitate the addition of a wide range of nucleophiles. bohrium.com For example, palladium-catalyzed reactions of allenes with nucleophiles can lead to the formation of allylic substitution products. The presence of silyl groups can influence the regioselectivity of the nucleophilic attack.

Furthermore, nucleophilic phosphine (B1218219) catalysis is a well-established method for the reaction of allenes with electrophiles, where the phosphine initially acts as a nucleophile. nih.govnih.gov While this is a reaction with electrophiles, the initial step involves nucleophilic addition to the allene. The steric and electronic properties of this compound would likely influence the rate and outcome of such reactions.

Role as a Precursor in Organic Synthesis

This compound and related silylated allenes are valuable precursors in organic synthesis due to their unique reactivity. rsc.org The silyl groups can be readily transformed into other functional groups or can direct the stereochemical outcome of reactions.

One significant application is in the synthesis of spirodiepoxides. The epoxidation of silyl-substituted allenes can proceed with high face selectivity, with the silyl group directing the epoxidation to the proximal double bond. nih.gov The resulting silyl-substituted spirodiepoxides can then undergo regioselective opening, providing access to enantioenriched α'-hydroxy enones. nih.gov

Additionally, photogenerated siloxycarbenes derived from acyl silanes can undergo formal [4+1] cycloaddition with electrophilic dienes. nih.gov This reaction proceeds through a transient donor-acceptor cyclopropane (B1198618) that rearranges to a stable and highly functionalized cyclopentene. This highlights the potential of silylated compounds in constructing complex cyclic systems.

| Synthetic Target | Key Transformation |

| Spirodiepoxides | Silyl-directed epoxidation |

| α'-Hydroxy enones | Regioselective opening of spirodiepoxides |

| Functionalized cyclopentenes | Formal [4+1] cycloaddition of siloxycarbenes |

Generation of Silene Precursors via Modified Peterson Olefination

Silenes, highly reactive compounds containing a silicon-carbon double bond, can be generated through various methods, including a silyl-modified Peterson olefination. rsc.org The traditional Peterson olefination is a chemical reaction of α-silyl carbanions with ketones or aldehydes to form a β-hydroxysilane, which then eliminates to produce an alkene. wikipedia.orgorganic-chemistry.org The mechanism involves the initial addition of the carbanion to the carbonyl, followed by an elimination step that can be directed by either acidic or basic conditions to control the stereochemistry of the resulting alkene. wikipedia.orgyoutube.com

A "silyl-modified" version of this reaction has been identified as a practical method for generating transient silenes from simple aldehydes. rsc.org This key step is critically dependent on the presence of sub-stoichiometric amounts of soluble lithium salts, such as lithium bromide. rsc.org In this modified pathway, the elimination of a silanolate from a polysilylated intermediate results in the formation of a Si=C double bond (a silene) rather than a C=C double bond. While this methodology is established for silene generation, specific examples detailing the use of this compound as a direct starting material for this process are not extensively documented in the literature.

Synthesis of Other Polysilicon Compounds

Polysilicon compounds, which contain multiple silicon atoms, are significant in materials science and as reagents in organic synthesis. The tris(trimethylsilyl)silyl group, often abbreviated as TSi or "supersilyl," is a particularly bulky and useful substituent. researchgate.net Compounds containing this group are often synthesized from precursors like tetrakis(trimethylsilyl)silane (B1295357), which can be converted into the highly reactive tris(trimethylsilyl)silyllithium reagent. researchgate.net However, the direct conversion of this compound into other specific polysilicon compounds is not a widely reported synthetic route. The literature reviewed does not provide detailed examples of its application as a precursor for other polysilicon architectures.

Cycloaddition Chemistry

Cycloaddition reactions are powerful tools for constructing cyclic systems. nih.gov Allenes are versatile substrates in these reactions due to their strained and reactive contiguous double bonds, participating in various annulations, including [4+2] and [3+2] cycloadditions. rsc.orgnih.gov

[4+2] Cycloadditions (Diels-Alder type reactions)

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring, typically between a conjugated diene and a dienophile. wikipedia.orglibretexts.org Allenes can participate in these reactions, often acting as the two-electron dienophile component. rsc.org Strained allenes, in particular, have been shown to undergo facile Diels-Alder reactions. nih.gov

However, the reactivity of this compound in [4+2] cycloadditions appears to be significantly limited. Research into ruthenium-catalyzed intermolecular [2+2] cycloadditions noted that while monosubstituted allenes were reactive, di-, tri-, and tetrasubstituted internal allenes failed to yield the desired cycloadducts. acs.orgacs.org This suggests that the substantial steric hindrance imposed by the four bulky trimethylsilyl groups on the allene core prevents the close approach required for the cycloaddition transition state. Consequently, specific examples of this compound successfully undergoing a Diels-Alder reaction are not readily found in the surveyed literature.

[3+2] Cycloaddition Reactions

In contrast to the steric limitations observed in [4+2] cycloadditions, tetrasubstituted allenes have shown reactivity in [3+2] cycloadditions. This type of reaction typically involves a three-atom dipole reacting with a two-atom dipolarophile to form a five-membered ring. libretexts.org Allenes serve as the two-pi-electron component in these reactions. nih.gov

Theoretical and computational studies have investigated the 1,3-dipolar cycloaddition between tetrasubstituted allenes and phenylazide. researchgate.net These studies predict the site- and regio-selectivity of the reaction, indicating that such cycloadditions are mechanistically feasible. researchgate.net The reaction of an allene with an azide (B81097) represents a classic example of a [3+2] cycloaddition to form heterocyclic products. The general viability of this reaction with structurally similar, sterically hindered allenes provides a strong indication of a potential reactive pathway for this compound.

| Reactant 1 | Reactant 2 Type | Cycloaddition Type | Product Type | Reactivity Notes |

|---|---|---|---|---|

| This compound | Diene | [4+2] Diels-Alder | Cyclohexene derivative | Reaction is generally unsuccessful or not reported, likely due to extreme steric hindrance from the four trimethylsilyl groups. acs.org |

| Tetrasubstituted Allene (general) | 1,3-Dipole (e.g., Phenylazide) | [3+2] Dipolar Cycloaddition | Five-membered heterocycle | Reaction is predicted to be feasible based on DFT studies of similar tetrasubstituted allenes. researchgate.net |

Applications and Advanced Materials Considerations Research Focus

Potential as a Building Block for Silicon-Rich Compounds and Organosilicon Polymers

Organosilicon compounds are crucial as precursors for advanced materials, including silicon-rich compounds and polymers with unique thermal and electronic properties. The high silicon content of tetrakis(trimethylsilyl)allene makes it an intriguing candidate as a monomer or building block for such materials.

While the direct polymerization of this compound is not extensively documented, the broader field of organosilicon chemistry provides a context for its potential. Organoalkoxysilanes, for example, serve as versatile building blocks for silica hybrid materials due to their combination of organic functionality and inorganic silica precursors. mdpi.com The synthesis of polymethyl(trimethylsiloxy)siloxane through anionic ring-opening polymerization of cyclic siloxane monomers is another established method for creating silicon-based polymers. researchgate.net

The reactivity of Si-H bonds, as seen in compounds like tris(trimethylsilyl)silane, is utilized in radical polymerization as a chain transfer agent, which helps in creating more uniform polymer networks. tuwien.at Although this compound lacks a reactive Si-H bond for this specific application, its unsaturated allene (B1206475) core presents other possibilities for polymerization or incorporation into polymer backbones, potentially through metal-catalyzed processes. The synthesis of silicon-containing polymers often involves leveraging the unique reactivity of organosilicon monomers to build up the polymer chain.

| Polymerization Strategy | Monomer/Precursor Type | Key Feature | Resulting Material |

|---|---|---|---|

| Anionic Ring-Opening Polymerization | Cyclic siloxanes | Controlled polymerization for precise architectures. | Polysiloxanes. researchgate.net |

| Hydrosilylation | Compounds with Si-H and C=C bonds | Metal-catalyzed crosslinking. | Crosslinked polysiloxanes. tuwien.at |

| Radical Polymerization with Chain Transfer | Methacrylates with silane additives | Silanes as chain transfer agents for network regulation. | Homogeneous polymer networks. tuwien.at |

Fundamental Contributions to the Understanding of Cumulene and Organosilicon Chemistry

The study of this compound provides significant insights into the fundamental nature of cumulenes and the effects of bulky organosilicon substituents on molecular structure and reactivity. Cumulenes are compounds with three or more consecutive double bonds and, like allenes, possess a rigid, linear carbon chain. wikipedia.org

The geometry of allenes is a cornerstone of stereochemistry. The central carbon is sp-hybridized, while the terminal carbons are sp²-hybridized. This arrangement results in the two pi bonds being orthogonal to each other, leading to a twisted geometry where the planes of the substituents on the terminal carbons are perpendicular. wikipedia.orgyoutube.com This structural feature is the basis for axial chirality in appropriately substituted allenes.

The study of such highly silylated systems pushes the boundaries of our understanding of organosilicon chemistry, offering a platform to explore the interplay between sterically demanding groups and unsaturated carbon frameworks.

| Compound | Key Structural/Chemical Feature | Contribution to Chemical Understanding |

|---|---|---|

| Allene (general) | Orthogonal pi bonds, sp and sp² hybridized carbons. | Foundation of cumulene structure and axial chirality. wikipedia.orgwikipedia.org |

| This compound | High steric hindrance from four trimethylsilyl (B98337) groups. | Demonstrates enhanced thermal stability in cumulenes due to bulky substituents. researchgate.net |

| 1,1,3,3-tetrakis(di-tert-butylmethylsilyl)trisilaallene | Heavier and even bulkier silyl (B83357) groups compared to trimethylsilyl. | Shows unique reactivity and lower thermal stability, highlighting the nuanced effects of different silyl groups. researchgate.net |

Q & A

Q. Table 1. Key Parameters for Synthesis Optimization

| Variable | Optimal Range | Methodological Consideration |

|---|---|---|

| Temperature | 0–5°C | Prevents thermal decomposition |

| Catalyst Loading | 1–2 mol% Pd(0) | Balances activity vs. cost |

| Solvent | Anhydrous THF | Enhances silylation efficiency |

| Reaction Time | 12–24 hrs | Monitored via TLC/GC-MS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.